N-(1-Acetyl-5-methyl-1H-pyrazol-3-yl)acetamide
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Overview
Description
N-(1-Acetyl-5-methyl-1H-pyrazol-3-yl)acetamide is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by an acetyl group at position 1 and a methyl group at position 5 of the pyrazole ring, with an acetamide group attached to the nitrogen atom at position 3. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and agrochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Acetyl-5-methyl-1H-pyrazol-3-yl)acetamide typically involves the reaction of 1-acetyl-5-methyl-1H-pyrazole with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization . Another method involves the cyclization of appropriate hydrazine derivatives with β-diketones under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of microwave-assisted synthesis and green chemistry approaches, such as solvent-free reactions and the use of eco-friendly catalysts, are also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(1-Acetyl-5-methyl-1H-pyrazol-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the acetyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Alcohol derivatives.
Substitution: Halogenated pyrazole derivatives.
Scientific Research Applications
N-(1-Acetyl-5-methyl-1H-pyrazol-3-yl)acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(1-Acetyl-5-methyl-1H-pyrazol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions . The exact molecular targets and pathways depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-Dimethyl-1H-pyrazol-5-yl)acetamide: Similar structure but with a different substitution pattern on the pyrazole ring.
N-(1-Acetyl-3-methyl-1H-pyrazol-5-yl)acetamide: Differing in the position of the methyl and acetyl groups.
N-(1-Acetyl-5-phenyl-1H-pyrazol-3-yl)acetamide: Contains a phenyl group instead of a methyl group.
Uniqueness
N-(1-Acetyl-5-methyl-1H-pyrazol-3-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both acetyl and acetamide groups enhances its potential as a versatile intermediate in organic synthesis and its biological activity profile .
Properties
CAS No. |
667423-35-0 |
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Molecular Formula |
C8H11N3O2 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
N-(1-acetyl-5-methylpyrazol-3-yl)acetamide |
InChI |
InChI=1S/C8H11N3O2/c1-5-4-8(9-6(2)12)10-11(5)7(3)13/h4H,1-3H3,(H,9,10,12) |
InChI Key |
KPKYIXVLHOWVHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C(=O)C)NC(=O)C |
Origin of Product |
United States |
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